molecular formula C23H18O3S B12204693 (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12204693
M. Wt: 374.5 g/mol
InChI Key: RYLDPXTZIYRPON-LCWOEKJLSA-N
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Description

The compound (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule that features a benzofuran core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methylthiophene-2-carbaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base to form the intermediate. This intermediate is then reacted with cinnamyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or iodine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the benzofuran core is particularly interesting for its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one
  • (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-methoxy-1-benzofuran-3(2H)-one
  • (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-ethoxy-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18O3S

Molecular Weight

374.5 g/mol

IUPAC Name

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C23H18O3S/c1-16-11-13-27-22(16)15-21-23(24)19-10-9-18(14-20(19)26-21)25-12-5-8-17-6-3-2-4-7-17/h2-11,13-15H,12H2,1H3/b8-5+,21-15-

InChI Key

RYLDPXTZIYRPON-LCWOEKJLSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4

Origin of Product

United States

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